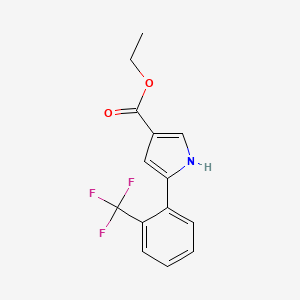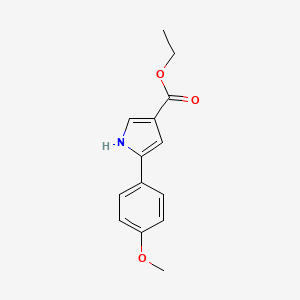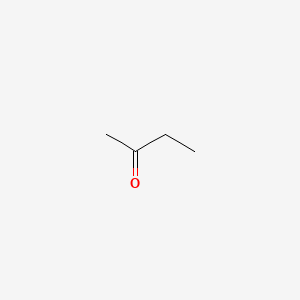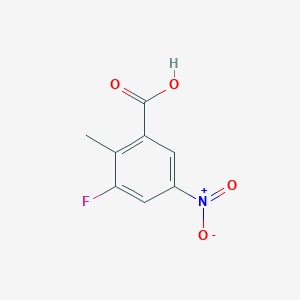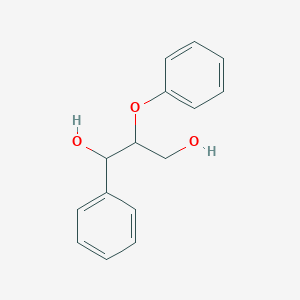![molecular formula C14H11BrF3NO2 B6335115 4-(溴甲基)-5-环丙基-3-[2-(三氟甲氧基)苯基]异恶唑 CAS No. 946427-86-7](/img/structure/B6335115.png)
4-(溴甲基)-5-环丙基-3-[2-(三氟甲氧基)苯基]异恶唑
概述
描述
The compound you mentioned contains several functional groups including a bromomethyl group, a cyclopropyl group, a phenyl group, and an isoxazole ring. The presence of these groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for “4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole”, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the bromomethyl group is a good leaving group and can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the functional groups present in the compound .科学研究应用
化学合成和反应
4-(溴甲基)-5-环丙基-3-[2-(三氟甲氧基)苯基]异恶唑作为与异恶唑类相关的化合物,已用于各种化学合成和反应研究。例如,研究表明它在异恶唑类似物的生成和环加成反应中得到应用 (Mitkidou & Stephanidou-Stephanatou, 1990)。此外,对包括异恶唑在内的杂芳族化合物的互变异构的研究有助于更好地理解它们的化学性质 (Boulton & Katritzky, 1961)。
农业与环境应用
异恶唑的衍生物异噁氟灵用作除草剂,用于控制阔叶杂草和禾本科杂草。它表现出独特的机制,即通过降雨重新活化,有助于控制新出现的杂草 (Pallett et al., 1998)。异噁氟灵的环境归宿和土壤行为,特别是它的水解和土壤吸附,对于了解其对农业和生态系统的影响至关重要 (Taylor-Lovell et al., 2000)。
药物研究
尽管直接涉及 4-(溴甲基)-5-环丙基-3-[2-(三氟甲氧基)苯基]异恶唑的药物研究的具体研究有限,但异恶唑类中的其结构类似物已被探索其在药物开发中的潜力。例如,异恶唑衍生物已被研究其对酶的抑制作用,这在疾病治疗中可能具有重要意义 (Knecht & Löffler, 1998)。
材料科学和液晶
异恶唑衍生物已在材料科学中找到应用,特别是在液晶的合成中。基于不对称 3,5-二取代异恶唑的液晶的开发一直是研究的主题,展示了异恶唑化合物在材料科学应用中的多功能性 (Vieira et al., 2009)。
作用机制
Target of Action
Isoxazole derivatives are known to interact with various biological targets due to their diverse chemical structure .
Mode of Action
Isoxazole derivatives are known for their ability to form hydrogen bonds due to the presence of nitrogen in the isoxazole ring, which can enhance their interaction with biological targets . The trifluoromethoxy group might also influence the compound’s interaction with its targets due to its electron-withdrawing nature.
Biochemical Pathways
Isoxazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives have been associated with various biological effects, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
安全和危害
属性
IUPAC Name |
4-(bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZDVAAAZZONAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




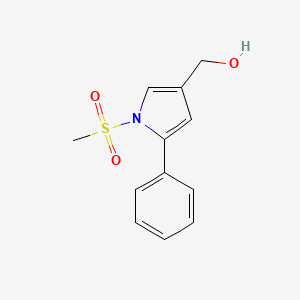
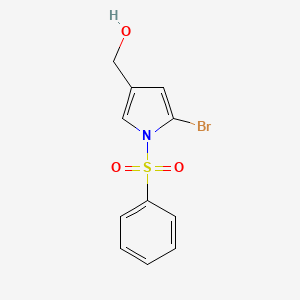
![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)
